
4,4-Dimethyl-1-(pyrimidin-2-yl)pentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-1-(pyrimidin-2-yl)pentan-1-amine is an organic compound that belongs to the class of amines It features a pyrimidine ring attached to a pentane chain with two methyl groups at the fourth carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(pyrimidin-2-yl)pentan-1-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Alkylation: The pyrimidine ring is then alkylated using a suitable alkyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4,4-Dimethyl-1-(pyrimidin-2-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amine derivatives.
科学的研究の応用
4,4-Dimethyl-1-(pyrimidin-2-yl)pentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of novel materials with specific properties.
作用機序
The mechanism of action of 4,4-Dimethyl-1-(pyrimidin-2-yl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with negatively charged sites on the target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
類似化合物との比較
Similar Compounds
4,4-Dimethyl-1-(pyridin-2-yl)pentan-1-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4,4-Dimethyl-1-(pyrimidin-2-yl)butan-1-amine: Similar structure but with a shorter butane chain.
Uniqueness
4,4-Dimethyl-1-(pyrimidin-2-yl)pentan-1-amine is unique due to the presence of the pyrimidine ring, which can confer different electronic and steric properties compared to similar compounds with pyridine or other heterocyclic rings. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
特性
分子式 |
C11H19N3 |
|---|---|
分子量 |
193.29 g/mol |
IUPAC名 |
4,4-dimethyl-1-pyrimidin-2-ylpentan-1-amine |
InChI |
InChI=1S/C11H19N3/c1-11(2,3)6-5-9(12)10-13-7-4-8-14-10/h4,7-9H,5-6,12H2,1-3H3 |
InChIキー |
VNMDSVDKYSUOBA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CCC(C1=NC=CC=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


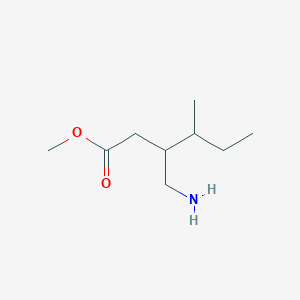
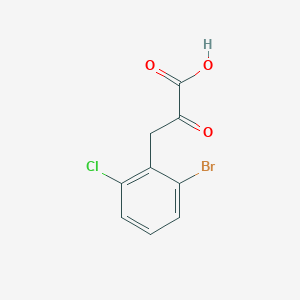
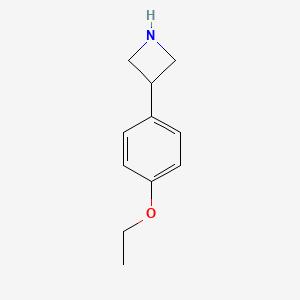
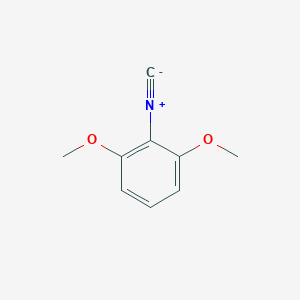
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxylicacid](/img/structure/B13535024.png)



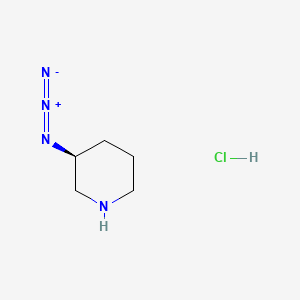

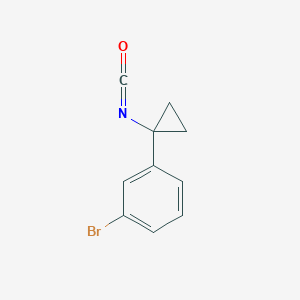
![1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine](/img/structure/B13535069.png)


